
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as NTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. NTB is a pyrazole derivative that contains a naphthalene ring and a trifluoromethyl group. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Physiologically, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to reduce inflammation and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to improve its properties. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is also stable under normal laboratory conditions. However, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has some limitations for lab experiments. It is relatively insoluble in water, which can limit its application in biological systems. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One direction is to explore its potential application in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential application in the field of catalysis. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to have catalytic activity in the synthesis of organic compounds. Finally, future research can focus on improving the properties of 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, such as its solubility and stability, to expand its potential applications.
Conclusion
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been synthesized using different methods, and its mechanism of action has been extensively studied. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to have both biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research can focus on exploring its potential applications in other fields and improving its properties.
Synthesis Methods
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be synthesized using different methods, including the reaction of 1-naphthylmethylamine with trifluoromethylpyruvate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 1-naphthylmethylamine with trifluoromethylpyruvic acid, followed by cyclization with hydrazine hydrate. The yield of 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid using these methods ranges from 50% to 70%.
Scientific Research Applications
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied as a potential anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has also been studied for its potential application in the treatment of Alzheimer's disease. In material science, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been used as a chiral selector for the separation of enantiomers.
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)14-8-13(15(22)23)21(20-14)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHPHDXAGDNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=CC(=N3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

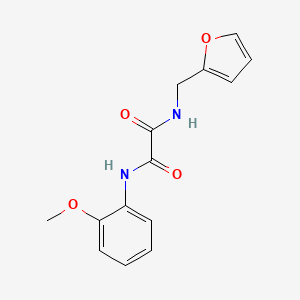
![7-(4-ethoxybenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2810529.png)


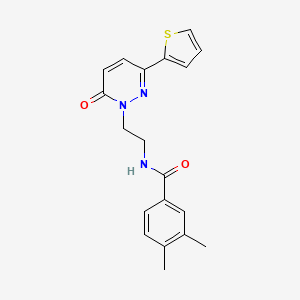

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
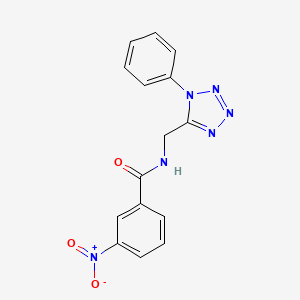
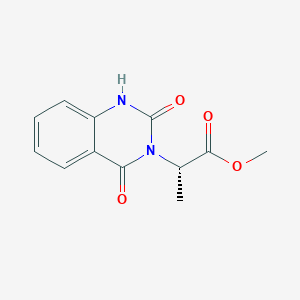
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
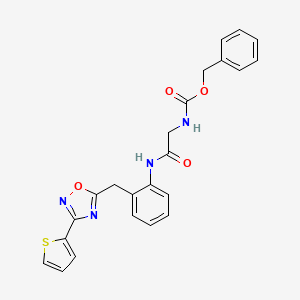
![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)